2-Bromo-9,9-diethylfluorene
Overview
Description
2-Bromo-9,9-diethylfluorene is a fluorene derivative . It shows π-electron conjugation, has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .
Molecular Structure Analysis
The molecular formula of 2-Bromo-9,9-diethylfluorene is C17H17Br . The exact molecular structure is not found in the search results.Physical And Chemical Properties Analysis
2-Bromo-9,9-diethylfluorene is a solid substance . It has a melting point of 52.0 to 56.0 °C and a boiling point of 163°C/2mmHg . It is soluble in toluene .Scientific Research Applications
1. Synthesis of Acyclic and Macrocyclic Compounds
- Summary of Application: 2-Bromo-9,9-diethylfluorene is used in the synthesis of new 9,9-diethylfluorenes, which consist of three side-arms each bearing a heterocyclic, bis(carboxymethyl)amino, bis(carbamoylmethyl)amino, bis(ethoxycarbonylmethyl)amino or an amino group .
- Methods of Application: The compound is prepared on the basis of 2,4,7-tris(bromomethyl)-9,9-diethylfluorene . Imidazolyl, benzimidazolyl, pyrazolyl, pyrrolyl, 1,3-dioxoisoindolyl and pyridinium groups are attached to the aromatic skeleton via CH2, CH2NHCH2 or CH2N=CH linkers .
- Results or Outcomes: The synthesized compounds have the potential to act as artificial receptors for different substrates .
2. Fabrication of Electronic Devices
- Summary of Application: 2-Bromo-9,9-diethylfluorene can be used as a conducting polymer in the fabrication of a variety of devices which include photoelectronic devices, organic light emitting diodes (OLEDs) and organic solar cells (OSCs) .
- Results or Outcomes: The use of 2-Bromo-9,9-diethylfluorene in these devices contributes to their efficient operation .
3. Crystal Structure Analysis
- Summary of Application: 2-Bromo-9,9-diethylfluorene is used in the synthesis of compounds for crystal structure analysis .
- Methods of Application: The compound is used in a reaction with trimethylsilylacetylene, producing 2-ethynyl-9,9-diethylfluorene as an intermediate . Further coupling of the intermediate with 4-bromo-2-biphenyl produced the title compound .
- Results or Outcomes: Colorless crystals suitable for X-ray crystallography were grown by slow evaporation from dichloromethane/hexane at room temperature .
4. Synthesis of Fluorene-Based Compounds
- Summary of Application: 2-Bromo-9,9-diethylfluorene is used in the synthesis of new fluorene-based compounds, which have potential applications ranging from organic transistors, solar cells, and organic light-emitting diodes to lasers .
- Methods of Application: The compound is prepared on the basis of 2,4,7-tris(bromomethyl)-9,9-diethylfluorene . Various groups are attached to the aromatic skeleton via CH2, CH2NHCH2 or CH2N=CH linkers .
- Results or Outcomes: The synthesized compounds have the potential to act as artificial receptors for different substrates .
5. Synthesis of Functionalized 9-Substituted Fluorene Derivatives
- Summary of Application: 2-Bromo-9,9-diethylfluorene is used in the synthesis of functionalized 9-substituted fluorene derivatives .
- Methods of Application: The compound is used in a boron trifluoride catalyzed reaction with various 2-aminobenzamides .
- Results or Outcomes: The reaction affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
6. Synthesis of Fluorene-Based Molecules
- Summary of Application: 2-Bromo-9,9-diethylfluorene is used in the synthesis of fluorene-based acyclic and macrocyclic molecules . These molecules have potential for numerous applications ranging from organic transistors, solar cells, organic light-emitting diodes to lasers .
- Methods of Application: The compound is prepared on the basis of 2,4,7-tris(bromomethyl)-9,9-diethylfluorene . Various groups are attached to the aromatic skeleton via CH2, CH2NHCH2 or CH2N=CH linkers .
- Results or Outcomes: The synthesized compounds have the potential to act as artificial receptors for different substrates .
7. Synthesis of Conjugated Benzamides
- Summary of Application: 2-Bromo-9,9-diethylfluorene is used in a boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides .
- Methods of Application: The reaction affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
- Results or Outcomes: The reaction in the presence of N-bromosuccinimide affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields .
Safety And Hazards
properties
IUPAC Name |
2-bromo-9,9-diethylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXPGCTYMKCLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478034 | |
Record name | 2-Bromo-9,9-diethylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-diethylfluorene | |
CAS RN |
287493-15-6 | |
Record name | 2-Bromo-9,9-diethylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-9,9-diethylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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